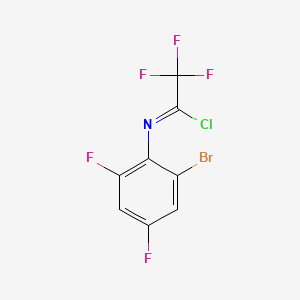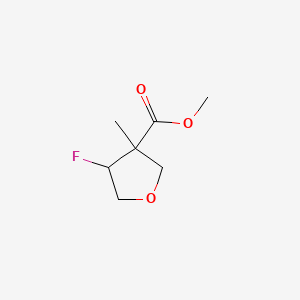
Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C7H11FO3. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains a fluorine atom, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate typically involves the fluorination of a suitable precursor, such as Methyl 3-methyltetrahydrofuran-3-carboxylate. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 4-fluoro-3-methyltetrahydrofuran-3-carboxylic acid.
Reduction: Formation of 4-fluoro-3-methyltetrahydrofuran-3-methanol.
Substitution: Formation of 4-aminomethyl-3-methyltetrahydrofuran-3-carboxylate or 4-thiomethyl-3-methyltetrahydrofuran-3-carboxylate.
科学的研究の応用
Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with various molecular targets.
類似化合物との比較
Similar Compounds
Methyl tetrahydrofuran-3-carboxylate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Methyl 4-chloro-3-methyltetrahydrofuran-3-carboxylate: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
Methyl 4-bromo-3-methyltetrahydrofuran-3-carboxylate: Contains a bromine atom, leading to different reactivity patterns compared to the fluorinated compound.
Uniqueness
Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and alter its reactivity in chemical reactions.
特性
分子式 |
C7H11FO3 |
|---|---|
分子量 |
162.16 g/mol |
IUPAC名 |
methyl 4-fluoro-3-methyloxolane-3-carboxylate |
InChI |
InChI=1S/C7H11FO3/c1-7(6(9)10-2)4-11-3-5(7)8/h5H,3-4H2,1-2H3 |
InChIキー |
JKUFZOSEJKHFAG-UHFFFAOYSA-N |
正規SMILES |
CC1(COCC1F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


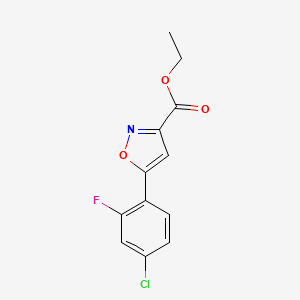
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13693656.png)

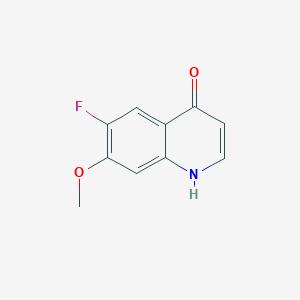
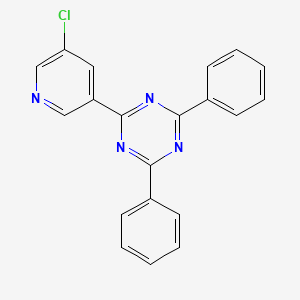



amino]butanoate](/img/structure/B13693704.png)
![O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13693713.png)
![Methyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13693718.png)
